

Application Notes and Protocols for KR.CA-0008

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 kinase 1 (ACK1).[1][2][3] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those harboring ALK mutations or fusions.[4][5] Furthermore, KRCA-0008 has shown promising anti-tumor activity in in vivo models.[1][4][5] This document provides detailed protocols for the dissolution and application of KRCA-0008 in common experimental settings.

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C30H37CIN8O4	[1]
Molecular Weight	609.12 g/mol	[1]
Appearance	Powder	[2]

Solubility

KRCA-0008 exhibits good solubility in dimethyl sulfoxide (DMSO) and is also described as having good water-solubility.[1] For experimental purposes, DMSO is the recommended solvent for preparing stock solutions.



Solvent	Solubility	Notes
DMSO	≥ 230 mg/mL (377.59 mM)	Ultrasonic treatment may be required to achieve complete dissolution.[2]

Experimental Protocols Preparation of KRCA-0008 Stock Solution (for in vitro use)

Materials:

- KRCA-0008 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Ultrasonic water bath

Protocol:

- Aseptically weigh the desired amount of KRCA-0008 powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or higher). A concentration of 230 mg/mL (377.59 mM) in DMSO is achievable with ultrasonic assistance.[2]
- If necessary, sonicate the solution in an ultrasonic water bath until the compound is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]



Preparation of Working Solutions for Cell-Based Assays

Materials:

- KRCA-0008 stock solution (in DMSO)
- Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with serum and antibiotics as required for the specific cell line.

Protocol:

- Thaw a vial of the KRCA-0008 stock solution at room temperature.
- Serially dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
- Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
- Add the working solutions to your cell cultures and incubate for the desired duration.

Preparation of KRCA-0008 for in vivo Administration

Several formulations can be used for the oral administration of **KRCA-0008** in animal models. The choice of vehicle may depend on the specific experimental requirements.

Formulation 1: 10% DMSO in Corn Oil[2]

- Prepare a high-concentration stock solution of KRCA-0008 in DMSO (e.g., 57.5 mg/mL).[1]
- For a 1 mL final volume, add 100 μL of the KRCA-0008 DMSO stock to 900 μL of corn oil.
- Mix thoroughly to ensure a homogenous suspension. This formulation yields a clear solution with a solubility of ≥ 5.75 mg/mL.[2]

Formulation 2: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]

Dissolve KRCA-0008 in DMSO first.



- · Add PEG300 and mix.
- Add Tween-80 and mix.
- Finally, add saline to the desired final volume and mix thoroughly. This formulation provides a solubility of ≥ 1.25 mg/mL.[2]

Formulation 3: 10% DMSO in 20% SBE-β-CD in Saline[2]

- Prepare a 20% (w/v) solution of SBE-β-CD in saline.
- Prepare a high-concentration stock solution of KRCA-0008 in DMSO (e.g., 57.5 mg/mL).[1]
- For a 1 mL final volume, add 100 μ L of the **KRCA-0008** DMSO stock to 900 μ L of the 20% SBE- β -CD solution.
- Mix thoroughly. This formulation yields a clear solution with a solubility of ≥ 5.75 mg/mL.[2]

Quantitative Data Summary

In Vitro Inhibitory Activity

Target	IC50 (nM)	Reference
ALK	12	[1][2][6]
ACK1	4	[1][2][6]
ALK L1196M	75	[2][6]
ALK C1156Y	4	[2][6]
ALK F1174L	17	[2][6]
ALK R1275Q	17	[2][6]
Insulin Receptor	210	[2][6]

Cellular Activity



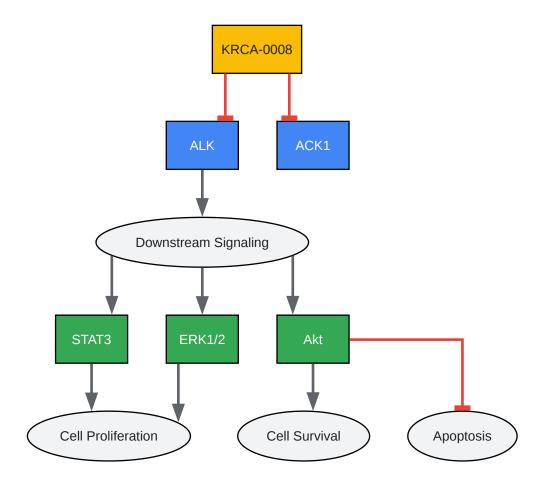
Cell Line	Assay	GI50 / IC50 (nM)	Experimental Conditions	Reference
H3122 (NSCLC)	Cell Proliferation	0.08	-	[2]
H1993 (NSCLC)	Cell Proliferation	3.6	-	[2]
Karpas-299 (ALCL)	Cell Proliferation	12	-	[2]
SU-DHL-1 (ALCL)	Cell Proliferation	3	-	[2]
U937 (Histiocytic Lymphoma)	Cell Proliferation	3500	-	[2]
SU-DHL-1	Apoptosis Induction	-	0-1 μM, 72 hours	[2]
Karpas-299, SU- DHL-1	Cell Cycle Arrest	-	0-100 nM, 48 hours (Induced G0/G1 arrest)	[2]
NPM-ALK- positive ALCL cells	ALK Phosphorylation Inhibition	~100	4 hours	[2]

In Vivo Efficacy

Animal Model	Dosing Regimen	Outcome	Reference
Karpas-299 Xenograft (mice)	25 and 50 mg/kg, p.o., twice daily for 2 weeks	Suppressed tumor growth	[2][4][5]

Visualizations Signaling Pathway of KRCA-0008 Inhibition



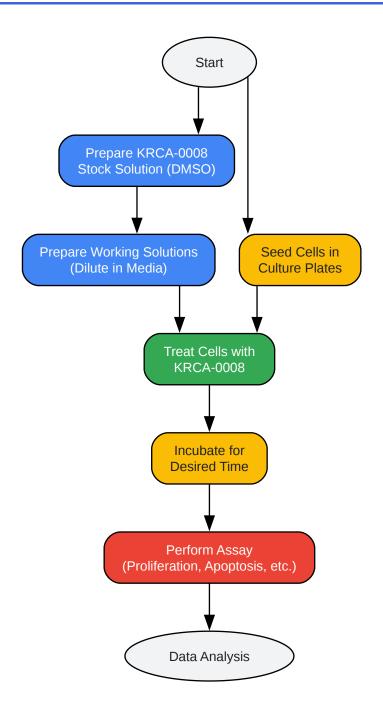


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Caption: KRCA-0008 inhibits ALK and ACK1, blocking downstream signaling pathways.

Experimental Workflow for in vitro Cell-Based Assays





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Caption: General workflow for conducting in vitro experiments with KRCA-0008.

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